5-Bromo-2,3-diphenyl-1H-indole

Description

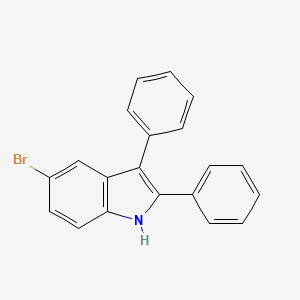

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3-diphenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrN/c21-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(22-18)15-9-5-2-6-10-15/h1-13,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALQILLMTIDLFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Br)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733872 | |

| Record name | 5-Bromo-2,3-diphenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259224-11-7 | |

| Record name | 5-Bromo-2,3-diphenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 5-Bromo-2,3-diphenyl-1H-indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-2,3-diphenyl-1H-indole, a synthetic heterocyclic compound with potential applications in medicinal chemistry and drug development. The indole scaffold is a well-established privileged structure in pharmacology, and the introduction of phenyl and bromo substituents offers avenues for further functionalization and modulation of biological activity. This document details the expected spectroscopic properties based on data from analogous compounds, outlines detailed experimental protocols for acquiring such data, and presents visual workflows and conceptual signaling pathways relevant to this class of molecules.

Molecular Structure

Chemical Name: this compound Molecular Formula: C₂₀H₁₄BrN Molecular Weight: 348.24 g/mol CAS Number: 1259224-11-7

The structure consists of a central indole ring system with a bromine atom at the C-5 position and phenyl groups at the C-2 and C-3 positions.

Spectroscopic Data

While explicit experimental data for this compound is not widely available in the public domain, the following tables summarize the predicted spectroscopic characteristics based on the analysis of structurally related compounds, including 2,3-diphenyl-1H-indole, 5-haloindoles, and other substituted indole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.2 - 8.5 | br s | N-H |

| ~7.8 - 7.9 | d | H-4 |

| ~7.2 - 7.6 | m | Phenyl H, H-6 |

| ~7.1 - 7.2 | d | H-7 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~136 | C-7a |

| ~135 | C-ipso (Phenyl) |

| ~131 | C-3a |

| ~128 - 130 | Phenyl C |

| ~125 | C-2 |

| ~124 | C-6 |

| ~121 | C-4 |

| ~115 | C-5 |

| ~112 | C-7 |

| ~110 | C-3 |

Solvent: CDCl₃

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 347/349 | [M]⁺˙ (Molecular ion peak, bromine isotope pattern) |

| 268 | [M - Br]⁺ |

| 191 | [M - Br - C₆H₅]⁺ |

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching |

| ~3100 - 3000 | Aromatic C-H stretching |

| ~1600, 1490, 1450 | Aromatic C=C stretching |

| ~1070 | C-N stretching |

| ~750, 700 | C-H out-of-plane bending (phenyl) |

| ~600 | C-Br stretching |

Sample State: Solid (KBr pellet or ATR)

Table 5: Predicted UV-Vis Spectroscopic Data

| λmax (nm) | Electronic Transition |

| ~280 - 320 | π → π* |

Solvent: Ethanol or Methanol

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of this compound.

-

For ¹³C NMR, accurately weigh 20-50 mg of the compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal (0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrument Parameters:

-

Spectrometer: FT-IR spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer equipped with an EI source (e.g., as part of a GC-MS system).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Inlet System: Direct insertion probe or gas chromatograph.

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

The instrument will ionize the molecules and separate the resulting ions based on their mass-to-charge ratio.

-

A mass spectrum is generated, plotting ion abundance versus m/z.

-

Objective: To investigate the electronic transitions within the conjugated π-system.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.2-1.0.

-

-

Instrument Parameters:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200-800 nm.

-

Cuvette: 1 cm path length quartz cuvette.

-

-

Data Acquisition:

-

Fill a cuvette with the pure solvent to be used as a blank and record the baseline.

-

Fill a cuvette with the sample solution and record the absorption spectrum.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Visualizations

The general workflow for the complete spectroscopic characterization of this compound is depicted below.

2-Phenylindole and related derivatives have been investigated for their potential as anti-inflammatory and anti-cancer agents. One of the key signaling pathways implicated in these effects is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cell survival. The following diagram illustrates a conceptual model where a 2,3-diphenylindole derivative could inhibit this pathway.

This guide serves as a foundational resource for the spectroscopic analysis of this compound. The provided data, protocols, and visualizations are intended to aid researchers in the structural elucidation and further investigation of this and related compounds in the pursuit of novel therapeutic agents.

In-Depth Technical Guide: ¹H and ¹³C NMR Data for 5-Bromo-2,3-diphenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Bromo-2,3-diphenyl-1H-indole. This compound is a valuable scaffold in medicinal chemistry, with the bromine atom at the 5-position serving as a crucial handle for synthetic diversification through cross-coupling reactions.[1] Understanding its spectral characteristics is fundamental for structural verification, purity assessment, and as a reference for the synthesis of its derivatives.

Spectroscopic Data

¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the N-H proton of the indole ring, as well as the aromatic protons on the indole core and the two phenyl substituents.[1] The electron-withdrawing nature of the bromine atom at the C-5 position is anticipated to deshield the adjacent protons, H-4 and H-6, causing them to appear at a lower field compared to the unsubstituted 2,3-diphenyl-1H-indole.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| N-H | ~8.3 (broad) | Singlet (br s) |

| H-4 | ~7.7 | Doublet (d) |

| H-6 | ~7.3 | Doublet of Doublets (dd) |

| H-7 | ~7.2 | Doublet (d) |

| Phenyl Protons | 7.0 - 7.6 | Multiplet (m) |

Note: The chemical shifts are predicted and may vary based on the solvent and experimental conditions.

¹³C NMR Data

The ¹³C NMR spectrum for this compound will display signals for all 20 carbon atoms. The chemical shifts are influenced by the carbon's hybridization and its electronic environment.[1] The carbon atom (C-5) directly bonded to the bromine will be significantly influenced by the heavy atom effect, with a predicted chemical shift around 115 ppm.[1] The carbons of the phenyl rings and the indole core are expected to appear in the aromatic region (approximately 110-140 ppm).[1]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~136 |

| C-3 | ~115 |

| C-3a | ~129 |

| C-4 | ~124 |

| C-5 | ~115 |

| C-6 | ~122 |

| C-7 | ~113 |

| C-7a | ~135 |

| Phenyl Carbons | 126 - 135 |

Note: The data is predicted based on the analysis of similar substituted diphenylindoles.[1] Distinguishing between protonated and quaternary carbons can be achieved using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).[1]

Experimental Protocols

While a specific experimental protocol for acquiring the NMR data of this compound was not detailed in the searched literature, a general methodology for similar organic compounds is provided below.

General NMR Acquisition Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 MHz, 500 MHz, or 600 MHz instrument.[2]

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm; DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).[2]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.00 ppm; DMSO-d₆ at 39.50 ppm).[2]

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with key atoms numbered to correlate with the NMR data provided in the tables.

Caption: Molecular structure of this compound.

References

An In-depth Technical Guide to 5-Bromo-2,3-diphenyl-1H-indole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2,3-diphenyl-1H-indole is a specialized heterocyclic compound featuring a privileged indole scaffold, a bromine substituent at the 5-position, and two phenyl groups at the 2 and 3-positions. This unique combination of functional groups makes it a valuable building block in medicinal chemistry, offering opportunities for structural diversification to explore structure-activity relationships (SAR). The bromine atom serves as a versatile handle for further synthetic modifications, such as metal-catalyzed cross-coupling reactions, while the diphenyl substitution pattern can enhance binding affinity to various biological targets. This technical guide provides a comprehensive overview of the synthesis, chemical and physical properties, and potential therapeutic applications of this compound, based on available literature and predictive data.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, its properties can be predicted based on its structure and data from related compounds. The presence of the indole core, the bromo substituent, and the phenyl groups contribute to its overall characteristics.

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value/Prediction | Source/Justification |

| CAS Number | 1259224-11-7 | [1] |

| Molecular Formula | C₂₀H₁₄BrN | [2] |

| Molecular Weight | 348.24 g/mol | [1] |

| Appearance | Likely a solid at room temperature, with color dependent on purity. | [3] |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane and ethanol, and insoluble in water. | [3] |

| Melting Point | Not experimentally determined. | |

| Boiling Point | Not experimentally determined. | |

| logP | Not experimentally determined; expected to be hydrophobic. |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data |

| ¹H NMR | Signals corresponding to the indole N-H proton, aromatic protons on the indole ring, and the protons of the two phenyl substituents. The bromine at C-5 is expected to deshield the adjacent H-4 and H-6 protons. |

| ¹³C NMR | Signals for all 20 carbon atoms, with those of the phenyl rings and indole core in the aromatic region. The C-5 carbon, bonded to bromine, will be influenced by the heavy atom effect. |

| Mass Spectrometry | A characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes with nearly equal abundance). |

| Infrared (IR) | Characteristic absorption bands for the N-H bond, C-H bonds of the aromatic rings, and C-N bonds of the indole structure. |

| UV-Vis | Strong absorption bands in the UV region are expected due to the highly conjugated system of the indole ring and phenyl substituents. |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established methods for constructing the 2,3-diphenyl-1H-indole scaffold, followed by or preceded by regiospecific bromination at the 5-position. The Fischer indole synthesis is a classic and versatile method for forming the indole ring.

Proposed Synthetic Pathway: Fischer Indole Synthesis

A plausible synthetic route involves the acid-catalyzed reaction of a substituted phenylhydrazine with deoxybenzoin (1,2-diphenylethanone). To obtain the 5-bromo substitution, (4-bromophenyl)hydrazine would be the appropriate starting material.

General Experimental Protocol for Fischer Indole Synthesis

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

(4-bromophenyl)hydrazine hydrochloride

-

Deoxybenzoin (1,2-diphenylethanone)

-

Acid catalyst (e.g., zinc chloride (ZnCl₂), polyphosphoric acid (PPA), or a Brønsted acid like p-toluenesulfonic acid)

-

Solvent (e.g., ethanol, acetic acid, or a high-boiling solvent like xylene)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Hydrazone Formation (In situ):

-

To a solution of (4-bromophenyl)hydrazine hydrochloride in a suitable solvent, add deoxybenzoin.

-

If starting with the hydrochloride salt, a base such as sodium acetate may be added to liberate the free hydrazine.

-

Stir the mixture at room temperature or with gentle heating to form the phenylhydrazone intermediate.

-

-

Cyclization:

-

Add the acid catalyst to the reaction mixture.

-

Heat the mixture to reflux. The reaction temperature and time will depend on the chosen catalyst and solvent.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If using a solid acid catalyst, it may be filtered off.

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

-

Potential Biological Activity and Therapeutic Applications

The indole nucleus is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities.[1] The addition of a bromine atom and diphenyl groups to this scaffold can significantly modulate its pharmacological profile.

Anticancer Potential

Indole derivatives are extensively investigated for their anticancer properties.[1] One key mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells.[1] The 2,3-diphenyl substitution pattern can enhance the binding affinity of the molecule to the colchicine binding site on tubulin. Furthermore, brominated indoles have been reported to exhibit cytotoxic effects against various cancer cell lines.

Antimicrobial and Anti-inflammatory Activities

The indole scaffold is also a common feature in compounds with antimicrobial and anti-inflammatory properties.[1] The lipophilicity imparted by the bromine and phenyl groups may enhance cell membrane permeability, potentially contributing to antimicrobial activity. The anti-inflammatory effects of indole derivatives are often attributed to the modulation of inflammatory signaling pathways.

Signaling Pathways

While specific signaling pathways modulated by this compound have not been elucidated, related brominated indoles have been shown to interact with key cellular targets. For instance, some marine-derived brominated indoles are known to be ligands and agonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to metabolism, cell growth, and differentiation. The interaction with such pathways could be a starting point for investigating the mechanism of action of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established synthetic methodologies, and its structural features suggest a high potential for biological activity. Further research is warranted to experimentally determine its physicochemical properties, elucidate its precise mechanisms of action, and explore its full therapeutic potential in various disease models. This technical guide serves as a foundational resource for researchers and drug development professionals interested in leveraging the unique chemical attributes of this compound for the discovery of new medicines.

References

An In-depth Technical Guide to the Photophysical and Electronic Properties of 5-Bromo-2,3-diphenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2,3-diphenyl-1H-indole is a strategically functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. The indole scaffold is a privileged structure in drug discovery, known for its interaction with diverse biological targets.[1] The introduction of a bromine atom at the 5-position provides a versatile handle for further synthetic modifications through cross-coupling reactions, enabling the fine-tuning of its chemical and physical properties.[1] The 2,3-diphenyl substitution pattern contributes to a conformation that can enhance binding affinity to specific biological targets.[1] This whitepaper provides a comprehensive overview of the core photophysical and electronic properties of this compound, detailed experimental protocols for their characterization, and insights into its potential mechanisms of action.

Core Photophysical and Electronic Properties

The photophysical and electronic properties of this compound are dictated by the interplay of the indole nucleus, the extended π-conjugation from the diphenyl substituents, and the electronic influence of the bromine atom. The extended π-conjugated system generally leads to a smaller HOMO-LUMO energy gap, resulting in absorption in the UV region.[1] The electron-withdrawing nature of the bromine atom is expected to modulate the energy levels of the molecular orbitals, potentially causing shifts in the absorption and emission maxima.[1]

Data Presentation

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables present a combination of expected properties based on closely related analogs and representative data from a structurally similar compound, 6-methoxy-2,3-diphenyl-1H-indole. This approach provides a valuable reference point for researchers working with this class of molecules.

Table 1: Photophysical Properties of a Representative 2,3-Diphenyl-1H-indole Derivative

| Property | Value | Solvent | Reference Compound |

| Absorption Maximum (λabs) | 350 nm | Acetonitrile | 6-methoxy-2,3-diphenyl-1H-indole |

| Emission Maximum (λem) | 421 nm | Acetonitrile | 6-methoxy-2,3-diphenyl-1H-indole |

| Stokes Shift | 71 nm | Acetonitrile | 6-methoxy-2,3-diphenyl-1H-indole |

| Fluorescence Quantum Yield (ΦF) | 0.30 - 0.89 | Various Solvents | Pyrano[3,2-f] and [2,3-g]indoles |

Data for the reference compound, 6-methoxy-2,3-diphenyl-1H-indole, is derived from a study on fluorescent pyranoindole congeners, which provides a close structural analog for the photophysical behavior of the 2,3-diphenyl-1H-indole core.[2] The quantum yield range is representative of highly fluorescent indole derivatives.[2]

Table 2: Electronic Properties of Substituted Indole Derivatives (Theoretical)

| Property | Expected Value (eV) | Method | Notes |

| HOMO Energy | -5.5 to -6.0 | DFT | The bromine substituent is expected to lower the HOMO energy level compared to the unsubstituted indole. |

| LUMO Energy | -1.5 to -2.0 | DFT | The LUMO energy is also anticipated to be stabilized by the bromine atom. |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 | DFT | The extended conjugation from the diphenyl groups and the electronic effect of bromine are key modulators of the energy gap. |

These values are estimations based on computational studies of various substituted indole derivatives.[3] The exact values for this compound would require specific experimental or computational analysis.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible characterization of the photophysical and electronic properties of this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the UV-Visible absorption spectrum to determine the wavelength(s) of maximum absorbance (λabs).

Instrumentation:

-

A dual-beam UV-Visible spectrophotometer.

-

Matched quartz cuvettes (1 cm path length).

Procedure:

-

Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., acetonitrile, ethanol, or cyclohexane).

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent. From the stock solution, prepare a dilute solution (e.g., 10 µM) to ensure the absorbance is within the linear range of the instrument (typically < 1.0).

-

Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent and record a baseline spectrum to correct for solvent absorption and any instrumental drift.

-

Measurement: Empty the sample cuvette and fill it with the sample solution. Place the reference cuvette (containing the pure solvent) and the sample cuvette in the spectrophotometer.

-

Spectral Acquisition: Scan a suitable wavelength range (e.g., 200-600 nm) to record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λabs) from the spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy and Quantum Yield Determination

This protocol describes the measurement of fluorescence emission and excitation spectra, and the determination of the fluorescence quantum yield (ΦF) using the relative method.

Instrumentation:

-

A calibrated spectrofluorometer with a xenon lamp source and a sensitive detector.

-

Quartz cuvettes (1 cm path length).

-

A UV-Visible spectrophotometer.

Procedure:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H2SO4 or rhodamine 6G in ethanol).

-

Sample and Standard Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorption Spectra: Measure the UV-Visible absorption spectra of all prepared solutions.

-

Excitation and Emission Spectra:

-

For the sample, set the excitation wavelength to its λabs and record the emission spectrum.

-

To obtain the excitation spectrum, set the emission detector to the wavelength of maximum emission and scan the excitation wavelengths.

-

-

Quantum Yield Measurement:

-

Measure the fluorescence emission spectra of both the sample and the standard solutions under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

-

Integrate the area under the emission curves for both the sample and the standard.

-

-

Calculation: The fluorescence quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std × (Isample / Istd) × (Astd / Asample) × (η2sample / η2std)

where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the typical workflow for the photophysical characterization of a fluorescent molecule like this compound.

Signaling Pathway: Inhibition of Tubulin Polymerization

Indole derivatives are known to exhibit anticancer properties, with one of the key mechanisms being the inhibition of tubulin polymerization.[1] These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which is essential for cell division.[4][5]

Conclusion

This compound represents a valuable molecular scaffold with tunable photophysical and electronic properties. The presence of the bromine atom at the 5-position not only influences its inherent characteristics but also provides a reactive site for the synthesis of a diverse library of derivatives. Understanding the core properties and employing robust experimental protocols for characterization are essential for harnessing the full potential of this compound in drug discovery and materials science. The established role of indole derivatives as tubulin polymerization inhibitors highlights a significant avenue for the development of novel anticancer agents based on this versatile core structure. Further experimental and computational studies on this compound and its analogs will undoubtedly continue to unveil new opportunities for its application.

References

- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Indole derivatives targeting colchicine binding site as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure of 5-Bromo-2,3-diphenyl-1H-indole

For: Researchers, Scientists, and Drug Development Professionals

Subject: An analysis of the structural and synthetic aspects of 5-Bromo-2,3-diphenyl-1H-indole, a key scaffold in medicinal chemistry.

Introduction

The indole nucleus is a prominent scaffold in a vast number of natural products and synthetic compounds with significant biological activities. The specific derivative, this compound, presents a unique combination of features: the bulky, electron-rich diphenyl substitution at the 2 and 3 positions, and a bromine atom at the 5-position. This bromine atom serves as a crucial functional handle for further molecular elaborations through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery. While a comprehensive search of crystallographic databases and peer-reviewed literature indicates that a complete single-crystal X-ray diffraction structure for this compound is not publicly available, this guide will provide an in-depth overview of its synthetic routes, characterization methods, and expected structural features based on closely related bromo-indole derivatives.

Synthetic Protocols

The synthesis of 5-bromo-indole derivatives can be achieved through several established routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis of 5-Bromoindoles

A common strategy for the synthesis of 5-bromoindoles involves the direct bromination of the indole core. However, controlling the regioselectivity of this electrophilic substitution can be challenging. A more controlled approach involves a multi-step synthesis. For instance, a patented method describes the preparation of 5-bromoindole starting from indole. This process involves the formation of an intermediate by reacting indole with sodium or potassium hydrogensulfite, followed by acetylation and subsequent bromination. The final step is a hydrolysis to yield the 5-bromoindole product.[1]

Another versatile approach involves the use of a precursor that already contains the bromine atom at the desired position, followed by the construction of the indole ring.

Synthesis of Substituted Bromo-Indole Derivatives

The synthesis of more complex derivatives, such as those with phenyl groups, often employs palladium-catalyzed cross-coupling reactions. For instance, the synthesis of 5-brominated indole phytoalexin derivatives has been reported, showcasing methods for introducing bromine at the C-5 position of the indole ring.[2]

Structural Characterization

The definitive structural elucidation of novel compounds like this compound relies on a combination of spectroscopic techniques and X-ray crystallography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for determining the connectivity and chemical environment of atoms within the molecule. The characteristic chemical shifts and coupling constants of the protons and carbons in the indole ring and the phenyl substituents provide initial structural confirmation.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions.

Experimental Protocol for X-ray Diffraction:

-

Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[3]

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[4] Data is collected at a controlled temperature, often low temperatures (e.g., 120 K or 200 K), to minimize thermal vibrations.[4][5]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.[4]

Illustrative Crystallographic Data of Related Compounds

In the absence of specific crystallographic data for this compound, the data from structurally related bromo-indole derivatives can provide valuable insights into the expected molecular geometry and crystal packing. Below are tables summarizing the crystallographic data for 5-Bromo-1H-indole-2,3-dione and 5,6-Dibromo-1H-indole-2,3-dione.

Disclaimer: The following data is for related compounds and is presented for illustrative purposes only.

Table 1: Crystal Data and Structure Refinement for 5-Bromo-1H-indole-2,3-dione [5]

| Parameter | Value |

| Empirical formula | C₈H₄BrNO₂ |

| Formula weight | 226.03 |

| Temperature | 120 K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | Pna2₁ |

| Unit cell dimensions | a = 25.1411(18) Å, α = 90° |

| b = 5.6851(4) Å, β = 90° | |

| c = 5.1593(3) Å, γ = 90° | |

| Volume | 737.42(9) ų |

| Z | 4 |

| Density (calculated) | 2.036 Mg/m³ |

| Absorption coefficient | 5.52 mm⁻¹ |

| F(000) | 440 |

| Crystal size | 0.2 x 0.12 x 0.1 mm |

| Theta range for data collection | 3.2 to 25.4° |

| Final R indices [I>2sigma(I)] | R₁ = 0.025 |

| R indices (all data) | wR₂ = 0.054 |

Table 2: Crystal Data and Structure Refinement for 5,6-Dibromo-1H-indole-2,3-dione [4]

| Parameter | Value |

| Empirical formula | C₈H₃Br₂NO₂ |

| Formula weight | 304.93 |

| Temperature | 200 K |

| Wavelength | 0.71073 Å |

| Crystal system | Triclinic |

| Space group | P1 |

| Unit cell dimensions | a = 7.1044(10) Å, α = 81.334(5)° |

| b = 10.5317(15) Å, β = 93.481(5)° | |

| c = 12.2598(17) Å, γ = 88.667(5)° | |

| Volume | 847.1(2) ų |

| Z | 4 |

| Density (calculated) | 2.392 Mg/m³ |

| Absorption coefficient | 9.53 mm⁻¹ |

| F(000) | 576 |

| Crystal size | 0.18 x 0.07 x 0.05 mm |

| Theta range for data collection | 3.2 to 25.4° |

| Final R indices [I>2sigma(I)] | R₁ = 0.020 |

| R indices (all data) | wR₂ = 0.047 |

Expected Structural Features and Intermolecular Interactions

Based on the analysis of related structures, the indole ring system in this compound is expected to be nearly planar. The two phenyl rings at positions 2 and 3 will likely be twisted out of the plane of the indole nucleus due to steric hindrance.

In the solid state, the crystal packing is anticipated to be governed by a combination of intermolecular interactions. Hydrogen bonds, particularly involving the indole N-H group, are expected to play a significant role in forming chains or sheets.[3][6] Furthermore, halogen bonding involving the bromine atom and potential π-π stacking interactions between the aromatic rings are also likely to contribute to the overall crystal packing.[3][7]

Experimental Workflow and Signaling Pathway Visualization

The following diagram illustrates a generalized workflow for the synthesis and structural analysis of a substituted bromo-indole derivative.

Caption: A generalized workflow for the synthesis and structural characterization of bromo-indole derivatives.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides a comprehensive overview of the methodologies for its synthesis and characterization. The analysis of related bromo-indole structures offers valuable insights into the expected molecular geometry and intermolecular interactions. The strategic placement of the bromine atom on the robust diphenyl-indole scaffold makes this compound a highly valuable building block for the development of novel therapeutic agents. Further research to obtain single crystals and perform X-ray diffraction analysis is highly encouraged to fully elucidate its three-dimensional structure and packing motifs, which will undoubtedly aid in future drug design and development efforts.

References

- 1. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. iucrdata.iucr.org [iucrdata.iucr.org]

- 7. Crystal structure of 5-bromo-1-ethylindoline-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-Bromo-2,3-diphenyl-1H-indole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-bromo-2,3-diphenyl-1H-indole scaffold is a pivotal intermediate in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. The indole core is a recognized privileged structure in drug discovery, known to interact with a diverse range of biological targets.[1] The strategic placement of a bromine atom at the 5-position provides a crucial handle for further molecular elaboration through various cross-coupling reactions, enabling extensive exploration of structure-activity relationships (SAR).[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, tabulated quantitative data, and visual diagrams of key synthetic pathways and workflows.

Core Synthetic Strategies

The synthesis of this compound can be approached through several established methodologies. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The two most prominent and effective methods are the Fischer Indole Synthesis and the Larock Indole Synthesis.

Fischer Indole Synthesis

A cornerstone in the construction of indole scaffolds, the Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[2] For the synthesis of this compound, (4-bromophenyl)hydrazine is reacted with deoxybenzoin (1,2-diphenylethanone). The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to yield the final indole product.[2]

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-haloaniline and a disubstituted alkyne.[3][4][5] This method offers a highly convergent and regioselective route to 2,3-disubstituted indoles under relatively mild conditions.[3][6] To synthesize the target compound, a suitably substituted o-haloaniline, such as 2-iodo-4-bromoaniline, is coupled with diphenylacetylene in the presence of a palladium catalyst and a base.[3][7]

Other Synthetic Approaches

While the Fischer and Larock syntheses are primary routes, other methods can be employed for the synthesis or further derivatization of the target molecule.

-

Regiospecific Bromination: It is possible to first synthesize 2,3-diphenyl-1H-indole and then introduce the bromine atom at the 5-position. This requires careful selection of brominating agents and reaction conditions to ensure high regioselectivity.

-

Palladium-Catalyzed Cyclization: Various palladium-catalyzed reactions can be used to construct the indole core from different precursors.[1]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is useful for creating carbon-nitrogen bonds.[8][9] While not a direct method for the indole ring formation in this case, it is a key reaction for derivatizing the bromo-substituted indole, highlighting the synthetic utility of the final product.[8]

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound and its derivatives.

Protocol 1: Fischer Indole Synthesis

Synthesis of this compound from 4-Bromophenylhydrazine and Deoxybenzoin

Materials:

-

(4-Bromophenyl)hydrazine hydrochloride

-

Deoxybenzoin (1,2-diphenylethanone)

-

Anhydrous Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (PPA)

-

Ethanol or Acetic Acid

-

Ethyl acetate

-

Hexanes

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Hydrazone Formation (In Situ): In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and deoxybenzoin (1.0 eq) in ethanol or acetic acid.

-

Cyclization: Carefully add the acid catalyst, such as anhydrous zinc chloride (1.2 eq) or polyphosphoric acid, to the mixture.

-

Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically several hours to overnight).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker of ice water.

-

Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[10]

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to isolate the pure this compound.

Protocol 2: Larock Indole Synthesis

Synthesis of this compound from 2-Iodo-4-bromoaniline and Diphenylacetylene

Materials:

-

2-Iodo-4-bromoaniline

-

Diphenylacetylene

-

Palladium(II) acetate (Pd(OAc)₂) or other Pd(0) source

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Potassium carbonate (K₂CO₃) or other base

-

Lithium chloride (LiCl)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or other reaction vessel suitable for inert atmosphere chemistry

-

Condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: To a Schlenk flask, add 2-iodo-4-bromoaniline (1.0 eq), diphenylacetylene (1.2-1.5 eq), palladium(II) acetate (e.g., 5 mol%), triphenylphosphine (e.g., 10 mol%), potassium carbonate (2.0 eq), and lithium chloride (1.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous DMF via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C and stir until TLC analysis indicates completion.

-

Work-up:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. synarchive.com [synarchive.com]

- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 6. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-2,3-diphenyl-1H-indole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2,3-diphenyl-1H-indole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding the solubility of this molecule is crucial for its synthesis, purification, formulation, and biological screening. This document outlines the predicted solubility profile, presents standardized experimental protocols for solubility determination, and provides a logical workflow for assessing its behavior in various common organic solvents.

Physicochemical Properties and Predicted Solubility

This compound is a substituted indole with a significant nonpolar character due to the two phenyl rings and the bromo substituent. The indole ring itself possesses a polar N-H group capable of hydrogen bonding. The overall solubility will be a balance of these competing features.

While specific quantitative solubility data for this compound is not extensively available in the public domain, predictions can be made based on the principle of "like dissolves like." The large nonpolar surface area suggests good solubility in nonpolar and moderately polar aprotic solvents. The presence of the bromine atom is expected to slightly decrease its solubility in polar protic solvents compared to its non-brominated parent compound.[1] It is anticipated to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Soluble | Capable of dipole-dipole interactions without disrupting the hydrogen bonding capability of the N-H group. |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Sparingly Soluble | The large nonpolar structure will favor interaction with nonpolar solvents. |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The large hydrophobic structure will likely dominate over the hydrogen bonding capacity of the N-H group. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | Good balance of polarity to dissolve the compound. |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental methods should be employed. The following protocols are recommended.

A systematic approach to qualitative solubility testing provides initial insights into the compound's properties and the presence of functional groups.[2][3][4]

Methodology:

-

Initial Solvent Test: In separate small test tubes, add approximately 25 mg of this compound to 0.75 mL of the solvent to be tested (e.g., water, diethyl ether).[2]

-

Agitation: Vigorously shake the test tube for a set period, for instance, 60 seconds.[5]

-

Observation: Observe whether the compound dissolves completely (soluble), partially (sparingly soluble), or not at all (insoluble).[5]

-

Acid-Base Solubility: If the compound is insoluble in water, proceed with solubility tests in 5% aqueous solutions of NaOH, NaHCO3, and HCl to determine the presence of acidic or basic functional groups.[2][3][4] Given the structure of this compound, it is expected to be insoluble in these aqueous acidic and basic solutions.

-

Strong Acid Test: For compounds insoluble in the above, a test with cold, concentrated sulfuric acid can indicate the presence of functional groups that can be protonated by a strong acid, such as alkenes, ethers, or the indole ring itself.[4]

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[1]

Methodology:

-

Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial).[1]

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid.

-

Quantification: Accurately measure the concentration of the solute in the clear, saturated solution using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating a known volume of the solvent and weighing the residue.

-

Calculation: Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).[1]

Data Presentation

All quantitative solubility data should be meticulously recorded and presented in a clear, tabular format for easy comparison.

Table 2: Quantitative Solubility of this compound at 25°C (Hypothetical Data)

| Solvent | Solubility (g/L) | Molar Solubility (mol/L) |

| Dichloromethane | > 100 | > 0.24 |

| Acetone | 50 - 100 | 0.12 - 0.24 |

| Toluene | 20 - 50 | 0.05 - 0.12 |

| Ethanol | 5 - 10 | 0.01 - 0.02 |

| Hexane | < 1 | < 0.002 |

| Water | < 0.1 | < 0.0002 |

Visualizing the Experimental Workflow

The logical progression of qualitative solubility testing can be effectively visualized using a flowchart.

References

An In-depth Technical Guide to the Stability of 5-Bromo-2,3-diphenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3-diphenyl-1H-indole is a synthetic heterocyclic compound featuring a core indole structure, which is a prevalent motif in numerous biologically active molecules. The strategic placement of a bromine atom at the 5-position and two phenyl groups at the 2- and 3-positions makes it a valuable intermediate in medicinal chemistry. The bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies. Given its role as a building block in drug discovery, understanding its chemical stability under various environmental conditions is paramount to ensure the quality, purity, and integrity of both the intermediate and the subsequent active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the anticipated stability profile of this compound. While specific experimental stability data for this exact molecule is not extensively available in public literature, this guide extrapolates its likely behavior based on the well-documented chemistry of the indole nucleus, substituted indoles, and general principles of drug degradation. The information herein is intended to guide researchers in handling, storing, and developing stable formulations and analytical methods for this compound.

Core Stability Characteristics

The stability of this compound is primarily dictated by the chemical reactivity of the indole ring. Indoles are generally susceptible to degradation through oxidation, photolysis, and extreme pH conditions.

General Storage and Handling Recommendations: For long-term storage, it is advisable to keep the compound in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative and photodegradation.[1] It may darken over time upon exposure to light and air.[1] The compound is likely incompatible with strong oxidizing agents, strong acids, and bases.[1]

Data Presentation: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[2][3] The following table summarizes the expected degradation behavior of this compound under standard forced degradation conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[2][4]

| Stress Condition | Typical Reagents and Conditions | Anticipated Stability/Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60-80°C) | The indole ring is generally susceptible to acid-catalyzed dimerization or polymerization.[1] However, the bulky phenyl groups at the 2 and 3-positions may offer some steric hindrance, potentially slowing this process compared to simpler indoles. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heated (e.g., 60-80°C) | Indoles are generally more stable under basic conditions than acidic conditions. Significant degradation is not expected under mild basic conditions, but harsh conditions could lead to rearrangements. |

| Oxidation | 3% - 30% H₂O₂, ambient temperature | The electron-rich indole nucleus is prone to oxidation.[1] The C2-C3 double bond is a likely site of attack, potentially leading to the formation of oxindole, isatin derivatives, or ring-opened products like o-benzamidobenzophenone, similar to the oxidation of 2,3-diphenylindole. |

| Thermal Degradation | Dry heat (e.g., >80°C) | Substituted indoles generally exhibit good thermal stability.[5] Decomposition of the indole core typically occurs at very high temperatures (>250°C), often leading to complex fragmentation and isomerization products.[6][7][8] |

| Photodegradation | Exposure to UV and visible light (ICH Q1B conditions: >1.2 million lux hours and >200 watt hours/m²) | Brominated aromatic compounds can be sensitive to light.[9] Photolytic degradation may occur, potentially involving the bromine atom or the indole ring itself, leading to dehalogenation, dimerization, or oxidation.[1][9] |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following protocols are based on ICH guidelines and common practices for forced degradation of pharmaceutical substances.[2][4][10]

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL.

-

Due to its poor aqueous solubility, a co-solvent such as acetonitrile or methanol may be required. The final solution for stress testing should contain a minimum amount of organic solvent to ensure solubility while not interfering with the degradation process.

2. Acid-Induced Degradation:

-

To an aliquot of the stock solution, add an equal volume of 1 M HCl.

-

Keep the solution at 60°C for a specified period (e.g., 2, 6, 24, 48 hours).

-

At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 1 M NaOH.

-

Dilute with the mobile phase to a suitable concentration for analysis.

3. Base-Induced Degradation:

-

To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

-

Keep the solution at 60°C for a specified period.

-

At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 1 M HCl.

-

Dilute with the mobile phase for analysis.

4. Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature and protected from light for a specified period (e.g., up to 7 days).[11]

-

Monitor the reaction periodically. Once significant degradation is observed, dilute the sample with the mobile phase for analysis.

5. Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a thermostatically controlled oven at a temperature significantly higher than accelerated stability conditions (e.g., 80°C).

-

Expose the sample for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, allow it to cool, and prepare a solution for analysis.

6. Photostability Testing:

-

Expose a sample of the solid drug substance and a solution (e.g., in quartz cuvettes) to a light source conforming to ICH Q1B guidelines.[12] The exposure should be for a minimum of 1.2 million lux hours for visible light and 200 watt hours per square meter for near UV light.[2]

-

A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

After exposure, prepare solutions of both the exposed and control samples for analysis.

7. Analytical Method:

-

A stability-indicating analytical method, typically a reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, must be developed and validated.

-

The method should be capable of separating the parent peak of this compound from all degradation products, ensuring peak purity.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for stability testing and a potential degradation pathway for this compound.

Caption: General workflow for forced degradation studies.

Caption: A plausible oxidative degradation pathway.

While this compound is expected to be moderately stable under standard storage conditions, this guide highlights its potential vulnerabilities to oxidative, photolytic, and strongly acidic environments. The phenyl substituents at the C2 and C3 positions may confer slightly increased stability compared to unsubstituted indole by providing steric hindrance, but the core reactivity of the indole ring remains the primary determinant of its degradation profile. The protocols and potential degradation pathways outlined here provide a robust framework for researchers to conduct thorough stability assessments. Such studies are indispensable for ensuring the development of reliable synthetic procedures, establishing appropriate storage and handling protocols, and creating robust, stability-indicating analytical methods for this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 4. veeprho.com [veeprho.com]

- 5. Synthesis, Molecular Docking Simulation, and Enzymatic Degradation of AB-Type Indole-Based Polyesters with Improved Thermal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Using ICH Q1A and Q1B Together in Long-Term Stability Planning – StabilityStudies.in [stabilitystudies.in]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. database.ich.org [database.ich.org]

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions Using 5-Bromo-2,3-diphenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for leveraging 5-Bromo-2,3-diphenyl-1H-indole in various palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position of the indole scaffold serves as a versatile handle for the introduction of a wide range of functional groups, enabling the synthesis of diverse libraries of novel compounds for drug discovery and materials science.[1] The steric bulk imparted by the 2,3-diphenyl substitution can influence reaction kinetics and requires careful optimization of catalytic systems.[2][3][4][5][6][7][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds between aryl halides and boronic acids or their derivatives.[9] This reaction is particularly valuable for synthesizing biaryl and heteroaryl indole derivatives. For sterically hindered substrates like this compound, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is often crucial to achieve high yields.[3][5][6][7][8]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | High |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2.5) | Dioxane | 110 | 16 | High |

| 3 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 8 | Moderate to High |

| 4 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | Acetonitrile/H₂O (5:1) | 90 | 18 | Moderate |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equiv.)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or Pd(dppf)Cl₂)

-

Ligand (if required, e.g., SPhos, RuPhos)

-

Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃, K₂CO₃)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DME, Acetonitrile)

-

Degassed water

-

Schlenk flask or microwave vial

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (as specified in Table 1), the ligand (if required), and the base (as specified in Table 1).

-

Evacuate and backfill the reaction vessel with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Stir the reaction mixture vigorously and heat to the specified temperature for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2,3-diphenyl-1H-indole.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[10][11] This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in medicinal chemistry.

Table 2: Representative Conditions for Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N (2) | DMF | 80 | 6 | High[10] |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (4) / CuI (6) | DIPA (2) | THF | 65 (reflux) | 12 | High |

| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N (2.5) | Acetonitrile | 70 | 8 | Moderate to High |

| 4 | 1-Heptyne | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP (2) | DMSO | RT | 18 | High[12] |

DIPA: Diisopropylamine, TMP: 2,2,6,6-Tetramethylpiperidine

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne (1.2 - 1.5 equiv.)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

-

Anhydrous and degassed solvent (e.g., DMF, THF, Acetonitrile)

-

Schlenk flask

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous, degassed solvent and the base via syringe.

-

Add the terminal alkyne dropwise to the stirred solution.

-

Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 5-alkynyl-2,3-diphenyl-1H-indole.

Caption: Catalytic cycles of the Sonogashira coupling.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[13][14] It provides a powerful method for the synthesis of substituted alkenes. For sterically hindered indoles, the choice of ligand and reaction conditions is critical to achieve good yields and selectivity.[14]

Table 3: Representative Conditions for Heck Reaction of this compound

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 24 | High |

| 2 | n-Butyl acrylate | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₂CO₃ (2.5) | Dioxane | 110 | 18 | High |

| 3 | Methyl methacrylate | Na₂PdCl₄ (5) | SPhos (10) | Na₂CO₃ (3) | Acetonitrile/H₂O (1:1) | 120 (MW) | 0.5 | High[14] |

| 4 | Cyclohexene | Pd(PPh₃)₄ (5) | - | Ag₂CO₃ (2) | MeCN | 80 | 48 | Moderate |

Detailed Experimental Protocol: Heck Reaction

Materials:

-

This compound

-

Alkene (1.5 - 2.0 equiv.)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Na₂PdCl₄, Pd(PPh₃)₄)

-

Ligand (if required, e.g., P(o-tol)₃, P(t-Bu)₃, SPhos)

-

Base (e.g., Et₃N, K₂CO₃, Na₂CO₃, Ag₂CO₃)

-

Anhydrous solvent (e.g., DMF, Dioxane, Acetonitrile)

-

Reaction vial (conventional or microwave)

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a reaction vial, combine this compound (1.0 equiv.), the palladium catalyst, the ligand (if required), and the base.

-

If using a conventional setup, seal the vial with a septum and purge with an inert gas.

-

Add the degassed solvent, followed by the alkene via syringe.

-

Heat the reaction mixture with vigorous stirring to the specified temperature for the indicated time. For microwave reactions, use a dedicated microwave reactor.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once complete, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the 5-vinyl-2,3-diphenyl-1H-indole derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[15][16] For sterically hindered substrates, the use of bulky, electron-rich phosphine ligands is often essential to facilitate the catalytic cycle.[4][15][17][18]

Table 4: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | LHMDS (2) | Toluene | 100 | 16 | High |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.5) | Dioxane | 110 | 20 | High |

| 3 | Benzylamine | Pd-G3-Xantphos (3) | - | DBU (2) | MeCN/Toluene | 140 | 1 | High[19] |

| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 24 | Moderate to High |

LHMDS: Lithium bis(trimethylsilyl)amide, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound

-

Amine (1.2 - 2.0 equiv.)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, Pd-G3-Xantphos)

-

Ligand (e.g., XPhos, RuPhos, DavePhos)

-

Base (e.g., LHMDS, K₂CO₃, DBU, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, Acetonitrile)

-

Schlenk tube or sealed vial

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube or sealed vial, add this compound (1.0 equiv.), the palladium pre-catalyst, the ligand, and the base under an inert atmosphere.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Add the amine via syringe.

-

Seal the vessel and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and quench with water or a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-amino-2,3-diphenyl-1H-indole derivative.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. Palladium-Catalysed Coupling Reactions En Route to Molecular Machines: Sterically Hindered Indenyl and Ferrocenyl Anthr… [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heck Reaction [organic-chemistry.org]

- 14. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Functionalization of 5-Bromo-2,3-diphenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals